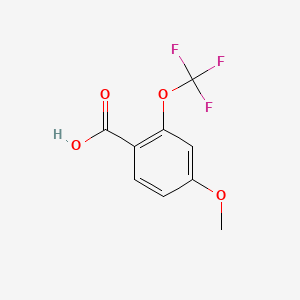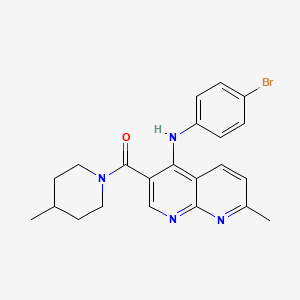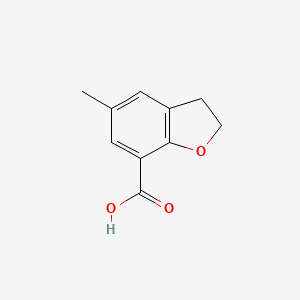
5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid
Overview
Description
The compound 5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of benzofuran derivatives can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the paper titled "First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives" describes a facile and inexpensive synthesis of methylenedioxy-bearing benzofuran-quinoline derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes under ultrasound irradiation conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of the compound "Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate," the crystal structure reveals that the methylsulfinyl substituent lies on opposite sides of the plane of the benzofuran system, indicating that steric factors and substituent positioning play a significant role in the overall molecular conformation .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions depending on their substituents. The antimicrobial activity of certain methyl benzofuran-3-carboxylate derivatives was investigated, suggesting that these compounds can interact with biological targets . Additionally, the oxidation of a methylsulfanyl benzofuran derivative to a methylsulfinyl derivative was achieved using 3-chloroperoxybenzoic acid . These reactions demonstrate the chemical versatility of benzofuran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the presence of methylenedioxy groups and various substituents can affect the compound's reactivity and stability. The molecular docking studies, structural and spectroscopic properties of benzofuran-carboxylic acids derivatives were investigated using DFT calculations, revealing insights into their electronic properties, such as HOMO-LUMO gap energy and electronic transitions . These properties are crucial for understanding the reactivity and potential applications of the compounds.
Scientific Research Applications
Chemical Synthesis and Modification
5-Methyl-2,3-dihydro-benzofuran-7-carboxylic acid and its derivatives have been a focus of research due to their potential in various synthetic and medicinal chemistry applications. One notable study describes the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a facile and inexpensive one-pot reaction. These compounds were synthesized from ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, showing the versatility and reactivity of benzofuran derivatives in creating potentially bioactive compounds (Gao, Liu, Jiang, & Li, 2011).
Antimicrobial Activity
Research into the antimicrobial potential of benzofuran derivatives has led to the development of novel compounds with significant activity. For example, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, prepared from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, were tested for antimicrobial activity against various pathogens. The study demonstrates the promising antimicrobial properties of these compounds, highlighting the potential of benzofuran derivatives in developing new antimicrobial agents (Krawiecka, Kuran, Kossakowski, Wolska, Kierzkowska, & Młynarczyk, 2012).
Anticholinesterase Activity
Benzofuran derivatives have also been explored for their potential in treating neurodegenerative diseases through anticholinesterase activity. A study on the reductive cyclization of 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one resulted in compounds with potent inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that benzofuran derivatives could be promising candidates for the development of drugs targeting cholinesterase enzymes, which are relevant in conditions like Alzheimer's disease (Luo, Yu, Zhan, Parrish, Deschamps, Kulkarni, Holloway, Alley, Lahiri, Brossi, & Greig, 2005).
Hydrogen Bonding and Crystal Structure
The study of 1-benzofuran-2,3-dicarboxylic acid and its cocrystals reveals the importance of hydrogen bonding and π-π interactions in determining the molecular and crystal structure of benzofuran derivatives. This research provides insight into the structural characteristics of benzofuran derivatives and their interactions, which is critical for the design and development of new materials and drugs based on benzofuran scaffolds (Titi & Goldberg, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBLNTQBHDORPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2547978.png)
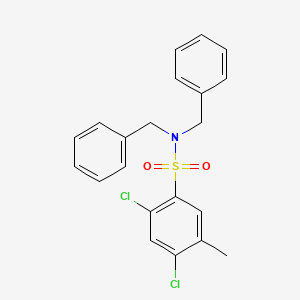
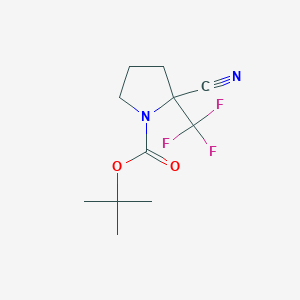
![2,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2547982.png)
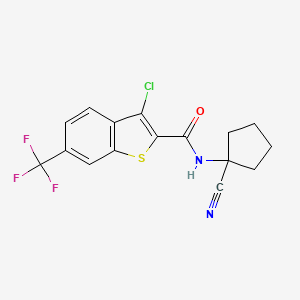

![(E)-N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2547987.png)
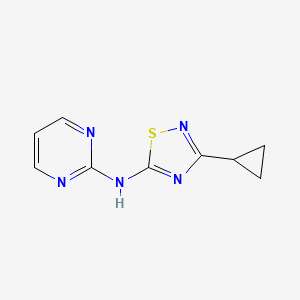
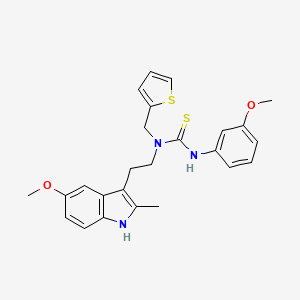
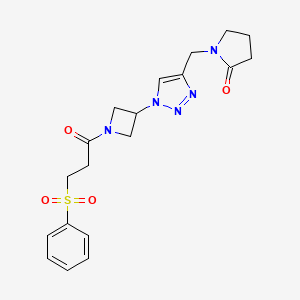
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/no-structure.png)
